molecular formula C20H14ClN5O3S B2896811 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-29-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2896811
CAS No.: 852373-29-6
M. Wt: 439.87
InChI Key: DPKYJTTXKMWTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 4-chlorophenyl substituent, linked via a thioacetamide bridge to a benzo[d][1,3]dioxol-5-yl group. This structure combines electron-rich aromatic systems (benzodioxole) with a halogenated triazolopyridazine scaffold, which is often associated with bioactivity in medicinal chemistry, particularly in antimicrobial and anticancer contexts .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S/c21-13-3-1-12(2-4-13)20-24-23-17-7-8-19(25-26(17)20)30-10-18(27)22-14-5-6-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYJTTXKMWTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine derivative. Its molecular formula is C19H16ClN5O3S, with a molecular weight of approximately 421.88 g/mol.

PropertyValue
Molecular Formula C19H16ClN5O3S
Molecular Weight 421.88 g/mol
CAS Number Not specified

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy.

Antiparasitic Activity

Studies have demonstrated that similar compounds exhibit antiparasitic effects. For example, certain derivatives showed dose-dependent inhibition against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL . This suggests that the thioacetamide moiety may contribute to the antiparasitic activity through specific interactions with parasite enzymes.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or parasite growth.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular responses to infection or inflammation.
  • Oxidative Stress Induction : The compound could induce oxidative stress in pathogens, leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzo[d][1,3]dioxole and triazolo-pyridazine components can significantly impact biological activity. For example:

  • Substituents on the phenyl ring : Chlorine substituents enhance antimicrobial potency.
  • Thioacetamide linkage : This moiety appears crucial for antiparasitic activity .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A study on benzotriazole derivatives demonstrated significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, with some compounds exhibiting MIC values comparable to standard antibiotics .
  • Case Study 2 : Research on triazole derivatives indicated potent antitrypanosomal activity, with certain compounds achieving over 90% inhibition of Trypanosoma cruzi at optimal concentrations .

Comparison with Similar Compounds

Triazolo-Pyridazine Derivatives

  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 941911-57-5) Core: Triazolo[4,5-d]pyrimidine instead of triazolo[4,3-b]pyridazine. Substituent: 4-Chlorobenzyl group replaces 4-chlorophenyl. Molecular Weight: 454.9 g/mol (vs. ~465–470 g/mol for the target compound, estimated based on formula differences).

Fluorophenyl-Substituted Analogs

  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • Substituent : 3-Fluorophenyl vs. 4-chlorophenyl.
    • Impact : Fluorine’s electronegativity may improve metabolic stability but reduce lipophilicity (ClogP ~3.1 vs. ~3.5 for chloro-substituted analogs) .

Pyrrolo-Thiazolo-Pyrimidine Derivatives

  • 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8)
    • Core : Pyrrolo-thiazolo-pyrimidine with triazole-thiol appendages.
    • Impact : The extended π-system and thiol group may confer redox activity, but increased molecular complexity (~600 g/mol) limits bioavailability .

Antimicrobial Activity

  • Triazolo-dithiazole derivatives (e.g., N-quinolinylimino-1,2,3-dithiazoles) exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to sulfur-rich moieties disrupting bacterial membranes .
  • Target compound: No direct bioactivity data available, but the triazolo-pyridazine-thioacetamide scaffold is hypothesized to target bacterial topoisomerases, similar to fluoroquinolones .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituent Molecular Weight (g/mol) Notable Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenyl ~465 (estimated) High lipophilicity (ClogP ~3.5)
CAS 941911-57-5 [1,2,3]Triazolo[4,5-d]pyrimidine 4-Chlorobenzyl 454.9 Enhanced steric bulk
N-(Benzodioxol-5-yl)-2-((3-(3-fluorophenyl)-triazolo[4,3-b]pyridazinyl)thio)acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluorophenyl ~460 (estimated) Improved metabolic stability
Compound 8 Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl ~600 Redox-active, limited solubility

Q & A

How to optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Precursor Selection – Use high-purity starting materials like 4-chlorophenyl derivatives and benzo[d][1,3]dioxole-containing intermediates to minimize side reactions .
  • Step 2: Reaction Conditions – Control temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or acetonitrile for solubility) .
  • Step 3: Reagent Optimization – Employ triethylamine as a base to deprotonate thiol intermediates and facilitate nucleophilic substitution .
  • Step 4: Monitoring – Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .
  • Step 5: Purification – Recrystallize from ethanol-DMF mixtures or use column chromatography to remove unreacted reagents .

What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and confirms thioether (-S-) linkages .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocyclic regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular weight (e.g., ~450–500 g/mol range) and fragmentation patterns .
  • HPLC-PDA:
    • Ensures >95% purity by detecting UV-active impurities (λ = 254 nm) .

How to design experiments to evaluate its bioactivity against cancer or inflammatory targets?

Methodological Answer:

  • In Vitro Screening:
    • Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) at 1–100 μM concentrations .
    • For anticancer activity, employ MTT assays on cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Positive Controls:
    • Compare with known inhibitors (e.g., Celecoxib for COX-2) to validate assay sensitivity .
  • Dose-Response Curves:
    • Test 5–7 concentrations in triplicate to establish potency and selectivity .

What strategies resolve contradictory bioactivity data across different assay models?

Methodological Answer:

  • Orthogonal Assays:
    • Cross-validate enzymatic inhibition data with cell-based assays (e.g., COX-2 inhibition vs. TNF-α suppression in macrophages) .
  • Compound Stability Testing:
    • Assess degradation in assay media (e.g., DMEM at 37°C) using LC-MS to rule out false negatives .
  • Target Engagement Studies:
    • Use SPR (Surface Plasmon Resonance) or thermal shift assays to confirm direct binding to hypothesized targets .

How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification:
    • Synthesize analogs with substitutions on the 4-chlorophenyl group (e.g., -OCH3, -F) to assess electronic effects .
    • Replace the triazolo-pyridazine core with triazolo-pyrimidine to evaluate ring size impact .
  • Bioisosteric Replacement:
    • Substitute the thioacetamide group with sulfonamide or amide linkages to study hydrogen-bonding requirements .
  • Data Analysis:
    • Use multivariate regression to correlate logP, polar surface area, and IC50 values .

What in vivo models are suitable for preclinical evaluation of this compound?

Methodological Answer:

  • Acute Toxicity:
    • Conduct OECD 423 tests in rodents (single dose up to 2000 mg/kg) to determine LD50 .
  • Disease Models:
    • Inflammation: Carrageenan-induced paw edema in rats, monitoring COX-2 inhibition .
    • Cancer: Xenograft models (e.g., HT-29 colon cancer in nude mice) with biweekly compound administration .
  • Pharmacokinetics:
    • Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous dosing .

How to address low solubility in aqueous media during formulation?

Methodological Answer:

  • Co-Solvent Systems:
    • Use PEG-400 or cyclodextrin-based solutions to enhance solubility for in vivo dosing .
  • Prodrug Design:
    • Introduce phosphate or glycoside groups to improve hydrophilicity, then enzymatically cleave in vivo .
  • Nanoformulation:
    • Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or COX-2 .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling:
    • Generate 3D descriptors (e.g., MolSurf parameters) to predict activity against novel targets .

How to mitigate oxidative degradation during storage?

Methodological Answer:

  • Stabilizers:
    • Add 0.1% w/v ascorbic acid or store under nitrogen atmosphere to prevent thioether oxidation .
  • Storage Conditions:
    • Keep lyophilized powder at -20°C in amber vials to limit light/heat exposure .
  • Degradation Monitoring:
    • Use stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA mobile phase) .

What regulatory considerations apply to advancing this compound to clinical trials?

Methodological Answer:

  • Preclinical Documentation:
    • Compile ICH S7B (cardiotoxicity) and S2R1 (genotoxicity) data using hERG assays and Ames tests .
  • CMC Requirements:
    • Follow ICH Q11 guidelines for defining critical quality attributes (CQAs) in synthesis .
  • IND Submission:
    • Include GLP tox studies (28-day repeat dose in two species) and GMP manufacturing protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.